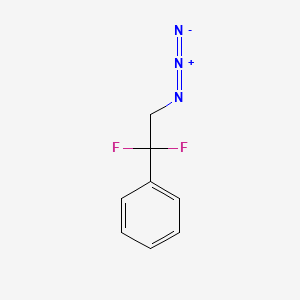

(2-Azido-1,1-difluoroethyl)benzene

Vue d'ensemble

Description

“(2-Azido-1,1-difluoroethyl)benzene” is a chemical compound used in scientific research. It has a molecular formula of C8H7F2N3 and a molecular weight of 183.16 .

Synthesis Analysis

The synthesis of β-Difluoroalkyl Azides, which includes “this compound”, involves an unprecedented 1,2-azide migration developed through gem-difluorination of the easily available -vinyl azides . This approach provides a platform for the downstream synthesis of -difluorinated β alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of “this compound” is derived from its molecular formula C8H7F2N3 . The molecule contains a benzene ring, which is an organic aromatic compound with interesting properties .Chemical Reactions Analysis

The azide ion in “this compound” can participate in a variety of chemical reactions. For instance, it can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .Applications De Recherche Scientifique

Self-Assembly and Nanotechnology

Benzene derivatives have been extensively studied due to their self-assembly into one-dimensional, nanometer-sized rod-like structures, stabilized by hydrogen bonding. This property is particularly exploited in the field of nanotechnology and polymer processing. The benzene-1,3,5-tricarboxamide (BTA) moieties, for instance, exhibit a detailed understanding of their supramolecular self-assembly behavior, leading to applications ranging from nanotechnology to biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Synthesis of Functionalized Azole Compounds

The reactivity of benzene derivatives with carbon dioxide (CO2) to produce functionalized azoles is a field of significant interest. The reaction of aniline derivatives with CO2, leading to the synthesis of benzene-fused azole compounds like benzimidazoles, benzothiazoles, and benzimidazolones, represents an attractive protocol. This process is considered a valuable synthetic strategy due to CO2 being economical, non-toxic, abundant, and environmentally friendly (Vessally et al., 2017).

Medicinal Chemistry and Biological Activity

Benzene derivatives, specifically those bearing the triazine scaffold, have been recognized for their wide spectrum of biological activities. These compounds have been studied and evaluated for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus, due to its potent pharmacological activities, is considered a significant core moiety in the development of future drugs (Verma, Sinha, & Bansal, 2019).

Mécanisme D'action

Target of Action

The primary targets of (2-Azido-1,1-difluoroethyl)benzene are heteroatom nucleophiles, such as thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the compound’s interaction.

Mode of Action

This compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the formation of a hypervalent iodine intermediate, which is critical for the reaction to proceed efficiently . The compound reacts with the nucleophiles, leading to changes in their chemical structure and function.

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For instance, azides are known to participate in a variety of reactions, including reduction, bromination, and nitrile formation . These reactions can lead to the formation of new compounds, altering the downstream effects of the pathways involved.

Pharmacokinetics

The compound’s molecular weight of 18316 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The action of this compound results in the formation of various new compounds. For example, azides can be reduced to tin-substituted amines, which can then be converted into either the corresponding amine or an amine derivative . These new compounds can have different molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance the chemoselectivity of the compound’s reactions . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability.

Safety and Hazards

While specific safety data for “(2-Azido-1,1-difluoroethyl)benzene” was not found, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray, and using the substance only in well-ventilated areas .

Propriétés

IUPAC Name |

(2-azido-1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c9-8(10,6-12-13-11)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFILYREJZMIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)

![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)

![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)